molecular formula C6H17N3 B123863 Bis(3-aminopropyl)amine CAS No. 56-18-8

Bis(3-aminopropyl)amine

Cat. No.: B123863
CAS No.: 56-18-8
M. Wt: 131.22 g/mol
InChI Key: OTBHHUPVCYLGQO-UHFFFAOYSA-N
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Description

Bis(3-aminopropyl)amine, also known as 3,3’-diaminodipropylamine or dipropylenetriamine, is an organic compound with the molecular formula C6H17N3. It is a colorless to light yellow liquid that is soluble in water and organic solvents. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Norspermidine primarily targets bacterial biofilms . Biofilm formation is a major virulence factor for numerous pathogenic bacteria, and Norspermidine has been shown to inhibit biofilm formation in select strains of various pathogenic bacteria . The NspS/MbaA signaling complex in bacteria like Vibrio cholerae detects extracellular norspermidine and mediates the response to this polyamine .

Mode of Action

Norspermidine interacts with its targets by binding to the NspS periplasmic binding protein. This binding is thought to inhibit the phosphodiesterase activity of MbaA, leading to an increase in the levels of the biofilm-promoting second messenger cyclic diguanylate monophosphate, thus enhancing biofilm formation .

Biochemical Pathways

Norspermidine affects the biochemical pathways related to biofilm formation. It plays a central role in bacterial biofilm development . Norspermidine synthesized by the enzyme NspC or imported from the environment can positively regulate biofilm formation . It also inhibits bacterial motility and the expression of genes involved in the production of homoserine lactones and quorum sensing molecules, both essential for biofilm formation .

Pharmacokinetics

It is known that vibrio cholerae can synthesize norspermidine using the enzyme nspc and can also import it from the environment .

Result of Action

Norspermidine has both inhibitory and dispersive activities on biofilms of clinical multidrug-resistant bacterial isolates . It has been observed to have anti-biofilm, and in some instances, antimicrobial activity against various bacterial species . The activity of norspermidine is both species- and strain-dependent .

Action Environment

The action of Norspermidine is influenced by environmental factors. It is among the environmental signals that positively regulate Vibrio cholerae biofilm formation . The presence of norspermidine in the environment can promote biofilm formation .

Biochemical Analysis

Biochemical Properties

Norspermidine is among the environmental signals that positively regulate Vibrio cholerae biofilm formation . The NspS/MbaA signaling complex detects extracellular norspermidine and mediates the response to this polyamine . Norspermidine binding to the NspS periplasmic binding protein is thought to inhibit the phosphodiesterase activity of MbaA, increasing levels of the biofilm-promoting second messenger cyclic diguanylate monophosphate, thus enhancing biofilm formation .

Cellular Effects

Norspermidine has been found to be effective in disassembling pre-formed biofilms . It can retard bacterial adhesion and destruct biofilm matrix by reducing exopolysaccharides and extracellular DNA (eDNA) associated with bacteria . Furthermore, it has been shown that extracellular, but not intracellular norspermidine, is mainly responsible for promoting biofilm formation .

Molecular Mechanism

The effect of norspermidine is mediated by the periplasmic binding protein NspS, which has been shown to bind norspermidine in vitro . Norspermidine binding to the NspS periplasmic binding protein is thought to inhibit the phosphodiesterase activity of MbaA, increasing levels of the biofilm-promoting second messenger cyclic diguanylate monophosphate .

Temporal Effects in Laboratory Settings

The polymer coating with norspermidine loaded in each bilayer exhibited better anti-biofilm efficacy than the bottom-type and the top-type coating, which showed a stable biofilm inhibition rate of about 60% even after 5-day leaching in aqueous solution .

Metabolic Pathways

Vibrio cholerae can synthesize norspermidine using the enzyme NspC as well as import it from the environment . Because Vibrio cholerae uses norspermidine to synthesize the siderophore vibriobactin, it is possible that intracellular norspermidine is required to obtain sufficient amounts of iron, which is also necessary for robust biofilm formation .

Transport and Distribution

Norspermidine can be synthesized by NspC and can also be imported from the environment presumably through the PotABCD1 ABC-type transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-aminopropyl)amine can be synthesized through several methods. One common method involves the continuous reaction of 1,3-propylenediamine in the presence of a heterogeneous catalyst. This reaction is typically carried out in a reaction column . Another method includes the catalytic amination of appropriate alcohols, aldehydes, or ketones using corresponding primary amines, which results in the formation of secondary amines .

Industrial Production Methods

In industrial settings, this compound is produced by the dimerization of primary amines, such as 1,3-propylenediamine, over transition metal catalysts like nickel, cobalt, or copper at elevated temperatures and pressures . This process ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-aminopropyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .

Comparison with Similar Compounds

Bis(3-aminopropyl)amine is unique due to its structure, which contains two primary amine groups and one secondary amine group. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

N'-(3-aminopropyl)propane-1,3-diamine
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InChI

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2
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InChI Key

OTBHHUPVCYLGQO-UHFFFAOYSA-N
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Canonical SMILES

C(CN)CNCCCN
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Molecular Formula

C6H17N3
Record name 3,3'-IMINODIPROPYLAMINE
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DSSTOX Substance ID

DTXSID0025440
Record name Norspermidine
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Molecular Weight

131.22 g/mol
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Physical Description

3,3'-iminodipropylamine appears as a colorless liquid. Less dense than water. Flash point of 170 °F. Very irritating to skin and eyes, and may be toxic by ingestion. Used to make soaps, dyes, and pharmaceuticals., Liquid, Colorless liquid; [CAMEO] Colorless to golden liquid; [NTP]
Record name 3,3'-IMINODIPROPYLAMINE
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-
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Boiling Point

465.1 °F at 760 mmHg (NTP, 1992)
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Flash Point

175 °F (NTP, 1992)
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992)
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Density

0.9307 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

4.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.04 [mmHg]
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CAS No.

56-18-8
Record name 3,3'-IMINODIPROPYLAMINE
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Melting Point

5.9 °F (NTP, 1992), -14 °C
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Synthesis routes and methods

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
[Compound]
Name
polyester
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reactant
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[Compound]
Name
polyacrylonitrile
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reactant
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of bis(3-aminopropyl)amine?

A1: this compound has the molecular formula C6H17N3 and a molecular weight of 131.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include:

  • Elemental analysis: Used to determine the elemental composition of the compound. [, , , , , ]
  • X-ray diffraction (XRD): Provides information about the crystal structure and arrangement of molecules within a crystal lattice. [, , , , , , , , , , ]
  • X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in a material. []
  • Thermogravimetry (TG): Measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. []
  • Temperature-programmed desorption (TPD): Investigates the interactions between adsorbed molecules and a solid surface by monitoring the desorption of molecules as a function of temperature. []
  • Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS): Characterizes the functional groups present in a sample by analyzing the absorption and scattering of infrared radiation. []
  • Nuclear magnetic resonance (NMR): Provides information about the structure and dynamics of molecules in solution. [, , , ]
  • Electron paramagnetic resonance (EPR): Used to study materials with unpaired electrons, such as transition metal complexes. [, ]
  • Infrared (IR) spectroscopy: Identifies functional groups by analyzing the vibrational modes of molecules. [, , , , ]
  • Mass spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of molecules. [, ]

Q3: How does this compound interact with metal ions?

A3: this compound acts as a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. It can form stable complexes with a variety of transition metals, including cobalt [, , ], nickel [, , , , , , ], copper [, , , , , ], cadmium [], palladium [], and rhodium []. The specific coordination geometry and properties of the resulting complexes depend on factors such as the metal ion, the presence of other ligands, and the reaction conditions.

Q4: What are the structural features of this compound that influence its coordination chemistry?

A4: The key structural features of this compound that influence its coordination chemistry include:

  • Three nitrogen donor atoms: This allows it to act as a tridentate ligand, forming stable chelate complexes with metal ions. [, , , , ]
  • Flexible propyl chains: The flexibility of the propyl chains connecting the nitrogen atoms allows the ligand to adopt different conformations and coordinate to metal ions in various geometries. This flexibility is evident in the diverse structures observed for this compound complexes with different metal ions and co-ligands. [, , , , , , , , , ]
  • Steric hindrance: While the propyl chains provide flexibility, they also introduce steric hindrance around the metal center, which can affect the coordination geometry and reactivity of the complex. For instance, the bulky nature of the ligand in [Ni2L1]2+ prevents further co-ligand binding compared to the smaller macrocycle [Ni2L2]2+ containing diethylenetriamine. []

Q5: How does the insertion of this compound into graphite oxide occur?

A5: this compound can be inserted between the basal planes and on the edges of graphite oxide through various interactions. [] The amine groups interact with the epoxy, hydroxyl, carboxyl, and carbonyl groups present in graphite oxide. This insertion process can be influenced by the solvent used. For instance, non-polar solvents like toluene can inhibit competitive reactions with the solvent, leading to a higher level of intercalation. []

Q6: How does this compound affect the properties of materials when used as a modifier?

A6: this compound can modify material properties in several ways:

  • Enhanced functionality: It introduces amine groups, which can further react and provide desired functionalities to the material. For example, it can be used to modify silica gel for solid-phase extraction of metal ions like Cu(II) and Pd(II). [, ]
  • Improved adhesion: When incorporated into adhesive formulations like waterborne polyurethane, this compound enhances adhesion to various substrates, even under high temperatures and natural weathering conditions. []
  • Altered surface properties: Modifying activated carbon with this compound enables the anchoring of metal complexes like copper(II) acetylacetonate via Schiff condensation, potentially leading to new catalytic materials. []
  • Formation of hydrogels: this compound can form hydrogels with chitosan through molecular interactions, opening avenues for biomedical applications due to their biocompatibility, stimuli-responsiveness, and ability to encapsulate and release active molecules. []

Q7: How does the choice of solvent influence the incorporation of this compound into graphite oxide?

A7: The choice of solvent plays a crucial role in the incorporation of this compound into graphite oxide:

    Q8: How is computational chemistry used to study this compound and its complexes?

    A8: Computational chemistry plays a significant role in understanding the properties and behavior of this compound and its complexes:

    • DFT calculations: Density Functional Theory (DFT) is widely employed to study the electronic structure, bonding, and magnetic properties of this compound complexes. [, , , ] These calculations help in understanding the factors influencing magnetic exchange interactions within the complexes, such as bridging ligand geometry and metal-ligand bond lengths and angles.
    • Geometrical optimization: DFT calculations can be used to optimize the geometries of this compound complexes, providing insights into their most stable conformations. This information is valuable for understanding the structure-activity relationships of these complexes. []
    • Theoretical prediction of spectroscopic properties: DFT calculations can also be used to predict spectroscopic properties such as IR and UV-Vis spectra, which can help in characterizing and identifying these complexes. []

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